molecular formula C24H40O4 B159094 Allodeoxycholic acid CAS No. 1912-55-6

Allodeoxycholic acid

Numéro de catalogue: B159094
Numéro CAS: 1912-55-6
Poids moléculaire: 392.6 g/mol
Clé InChI: KXGVEGMKQFWNSR-WFTUMUMQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Allodeoxycholic acid (CAS 1912-55-6) is a secondary bile acid derived from bacterial 7α-dehydroxylation of primary bile acids in the intestinal tract. Its chemical structure is defined as 3α,12α-dihydroxy-5α-cholan-24-oic acid (LMST04010044) . Unlike its 5β-epimer deoxycholic acid (DCA), this compound adopts a 5α-stereochemical configuration, which significantly alters its physicochemical properties and biological interactions . It is naturally found in rodents (e.g., rats) and lagomorphs (e.g., rabbits) and has been implicated in gallstone formation under specific dietary conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allodeoxycholic acid can be synthesized through the 7α-dehydroxylation of cholic acid by intestinal anaerobic bacteria. This multi-step pathway involves the initial oxidation of the 3α-hydroxy group and the introduction of a double bond at C4-C5, generating a 3-oxo-4-cholenoic bile acid intermediate. Subsequent steps include the loss of water to form a 3-oxo-4,6-choldienoic bile acid, which is then reduced to yield deoxycholic acid. This compound is formed as a side product in this pathway .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis typically involves microbial fermentation processes using specific strains of bacteria capable of converting cholic acid to this compound.

Analyse Des Réactions Chimiques

Metabolic Pathways and Intermediates

Allodeoxycholic acid arises from the hepatic and bacterial metabolism of primary bile acids:

  • Substrates : Cholic acid (CA) or chenodeoxycholic acid (CDCA) are oxidized to 3-oxo-Δ⁴ intermediates before reduction to allo-forms.

  • Key intermediates :

    • 3-oxo-Δ⁴-DCA (Δ⁴-unsaturated ketone)

    • 3-oxo-allo-DCA (5α-configured ketone)

Reaction StepEnzymeProductYield (%)Source
Isomerization of 3-oxo-Δ⁴-DCABaiP3-oxo-allo-DCA~70
Reduction of 3-oxo-allo-DCABaiA1This compound~90

Enzymatic Reactions and Mechanisms

  • Stereospecific Reduction : BaiA1 exhibits strict specificity for 5α-configured substrates, reducing the 3-keto group to a 3α-hydroxyl without acting on 5β analogs .

  • Co-factor Dependency : NADPH drives the reductive steps, with reaction rates optimized under anaerobic conditions (common in gut microbiota environments) .

Structural Characteristics

This compound’s planar A/B ring junction (5α) confers distinct physicochemical properties compared to 5β-bile acids:

PropertyThis compound (5α)Deoxycholic Acid (5β)
A/B Ring Junctiontrans (planar)cis (kinked)
Melting Point200–204°C174–176°C
Solubility in EthanolHighModerate
Metabolic OriginMicrobial reductionHepatic synthesis

Research Findings

  • Bacterial Strains : Clostridium scindens and related Firmicutes are primary producers of this compound in the human gut .

  • Biological Role : Acts as a xenobiotic metabolite and interacts with host receptors (e.g., FXR, TGR5) with lower affinity than 5β-bile acids, influencing lipid metabolism and inflammation .

  • Chemical Stability : Resists 7α-dehydroxylation due to its 5α configuration, unlike its 5β counterpart, deoxycholic acid .

Synthetic Challenges

Chemical synthesis of this compound is less common than microbial production due to:

  • Complexity in stereochemical control at C5.

  • Requirement for multi-step oxidation-reduction sequences (e.g., Wolff–Kishner reaction for keto-group removal) .

Analytical Characterization

  • Mass Spectrometry : Key fragments at m/z 373.3 ([M-H]⁻) and 389.3 (oxidized forms) .

  • Chromatography : Retention time (RT) differentiation from 5β analogs via reverse-phase HPLC (e.g., RT = 1.08 min for 3-oxo-allo-DCA vs. 1.20 min for 3-oxo-DCA) .

Applications De Recherche Scientifique

Liver Diseases

  • Primary Biliary Cholangitis (PBC) : Allodeoxycholic acid has shown promise in treating PBC, a chronic liver disease characterized by progressive destruction of the bile ducts. Research indicates that it can improve liver function tests and delay disease progression.
  • Drug-Induced Liver Injury (DILI) : Case studies have reported the use of this compound in managing DILI, with notable improvements in liver enzyme levels and overall liver function. For instance, a review highlighted positive outcomes in patients treated with UDCA for DILI caused by amoxicillin-clavulanate and other drugs .

Gallstone Disease

This compound is effective in dissolving cholesterol gallstones, particularly in patients who are not candidates for surgery. It reduces biliary cholesterol saturation, thus preventing stone formation. Clinical studies have demonstrated its efficacy in treating radiolucent gallstones and preventing recurrence post-cholecystectomy .

Inflammatory Conditions

Emerging evidence suggests that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. Preclinical studies indicate that it may help modulate gut inflammation and improve mucosal healing .

Case Studies and Clinical Trials

Study/Case Condition Outcome Reference
Case Report 1PBCImproved liver function tests; reduced symptoms after UDCA therapy
Case Report 2DILIPositive response in 4 out of 5 cases treated with UDCA
Clinical TrialGallstonesSignificant reduction in stone size; effective in non-surgical candidates
Clinical StudyIBDEnhanced mucosal healing; reduced inflammatory markers

Mécanisme D'action

The mechanism of action of allodeoxycholic acid involves its role as a bile acid. It interacts with specific receptors in the liver and intestines, regulating the synthesis, conjugation, and enterohepatic circulation of bile acids. This regulation helps maintain bile acid homeostasis and supports the emulsification and absorption of dietary fats .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Bile Acids

Structural Differences and Stereochemical Impact

The table below highlights key structural distinctions between allodeoxycholic acid and related bile acids:

Compound Hydroxyl Positions C5 Configuration Molecular Formula Key Species
This compound 3α, 12α C24H40O4 Rat, Rabbit
Deoxycholic acid (DCA) 3α, 12α C24H40O4 Humans, Mammals
Chenodeoxycholic acid 3α, 7α C24H40O4 Humans
Hyodeoxycholic acid 3α, 6α C24H40O4 Pigs, Hyenas
Ursodeoxycholic acid 3α, 7β C24H40O4 Bears, Humans

Metabolic and Pharmacological Roles

  • Gallstone Formation: this compound constitutes ~70% of gallstones induced in rabbits fed cholestanol, whereas DCA dominates in human cholesterol gallstones .
  • Lipid Regulation : In rats, this compound modulates lipid metabolism by reducing intestinal cholesterol absorption, a mechanism shared with DCA but with distinct efficiency due to stereochemical differences .
  • Toxicity: Unlike chenodeoxycholic acid (classified as H303/H315 for oral toxicity and skin irritation), this compound’s safety profile remains less documented, though its 5α-configuration may reduce cytotoxicity compared to 5β-analogs .

Species-Specific Occurrence

  • Rabbits: Major component of cholestanol-induced gallstones .
  • Rats : Detected in fecal metabolomes under high-fat diets .
  • Humans : Rarely detected; DCA and lithocholic acid dominate secondary bile acid pools .

Activité Biologique

Allodeoxycholic acid (allo-DCA) is a bile acid derivative that has garnered interest due to its unique biological activities and potential therapeutic applications. This article explores its biosynthesis, metabolic pathways, physiological roles, and implications in health and disease, supported by relevant case studies and research findings.

1. Biosynthesis and Metabolism

This compound is primarily synthesized from cholic acid through the process of dehydroxylation. The enzymatic conversion involves specific gut microbiota that facilitate this transformation, particularly under conditions where cholic acid is present in higher concentrations. The biosynthetic pathway can be summarized as follows:

  • Cholic Acid This compound (via 7α-dehydroxylation)

This conversion highlights the role of gut microflora in bile acid metabolism, which is crucial for maintaining cholesterol homeostasis and influencing systemic metabolic processes.

2. Physiological Roles

Bile acids, including allo-DCA, function as important signaling molecules in various physiological processes:

  • Digestion and Absorption : Bile acids emulsify dietary fats, enhancing lipid digestion and absorption of fat-soluble vitamins. Allo-DCA contributes to this process alongside other bile acids.
  • Metabolic Regulation : Bile acids act as endocrine hormones that regulate glucose and lipid metabolism. They activate nuclear receptors like farnesoid X receptor (FXR), influencing gene expression related to metabolism.
  • Gut Microbiota Modulation : The presence of allo-DCA can alter gut microbiota composition, promoting beneficial microbial species while inhibiting pathogenic ones.

3.1. Anti-inflammatory Properties

Research indicates that allo-DCA exhibits anti-inflammatory effects, particularly in the context of inflammatory bowel diseases (IBD). By activating FXR, it can suppress pro-inflammatory cytokine production, thereby reducing intestinal inflammation.

3.2. Cancer Progression

Bile acids are implicated in cancer biology, with allo-DCA showing both tumor-promoting and tumor-suppressing properties depending on the context:

  • Tumor Promotion : High levels of allo-DCA have been associated with increased proliferation of colorectal cancer cells in certain studies.
  • Tumor Suppression : Conversely, FXR activation by bile acids can lead to the suppression of intestinal adenomas, suggesting a complex role in cancer dynamics.

Table 1: Summary of Key Research Findings on this compound

Study ReferenceFindingsImplications
Allo-DCA formation is induced by cholic acidHighlights the interplay between dietary components and microbial metabolism
FXR activation leads to modulation of over 900 genesSuggests potential therapeutic targets for metabolic diseases
Alterations in bile acid profiles linked to metabolic diseasesIndicates the importance of bile acids in disease pathogenesis

5. Conclusion

This compound plays a multifaceted role in human physiology, impacting digestion, metabolism, and disease processes. Its biological activity underscores the significance of bile acids beyond mere digestive agents; they are crucial modulators of health. Future research should focus on elucidating the precise mechanisms by which allo-DCA influences metabolic pathways and its potential therapeutic applications in managing metabolic disorders and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and isolating alloDCA from biological samples?

AlloDCA is synthesized via microbial 7α-dehydroxylation of primary bile acids, such as cholic acid, by gut bacteria like Clostridium scindens. Key steps include:

  • In vitro models : Anaerobic incubation of bacterial strains with cholic acid in brain-heart infusion (BHI) media, followed by thin-layer chromatography (TLC) and liquid scintillation spectrometry to quantify alloDCA .
  • Isolation : Early studies used rabbit bile or gallstones, with purification via solvent extraction and crystallization. Hofmann and Mosbach (1964) identified alloDCA as the major component of rabbit gallstones using chromatographic techniques .

Q. How can researchers distinguish alloDCA from its stereoisomers (e.g., deoxycholic acid) in metabolomic studies?

Analytical differentiation relies on:

  • Nuclear Magnetic Resonance (NMR) : The 5α configuration of alloDCA (vs. 5β in deoxycholic acid) produces distinct chemical shifts, particularly in the C-19 methyl group and hydroxyl protons .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Collision cross-section data and fragmentation patterns are compared against databases like NIST14 or ChemSpider. For example, alloDCA has a unique retention time and mass-to-charge ratio compared to 3-oxoDCA or lithocholic acid .

Advanced Research Questions

Q. What experimental models are optimal for studying the microbial metabolism of alloDCA in gut microbiota?

Key methodologies include:

  • Gnotobiotic mouse models : Colonized with C. scindens to track alloDCA production under controlled dietary conditions. Metabolites are quantified via LC-MS or GC-MS in fecal samples .
  • In vitro anaerobic bioreactors : Simulate intestinal conditions using pH-controlled media (e.g., 20 mM phosphate buffer with 2-mercaptoethanol). Radiolabeled cholic acid (e.g., [24-¹⁴C]) is used to trace 7α-dehydroxylation efficiency .

Q. How do contradictory findings on alloDCA’s role in lipid metabolism arise, and how can they be resolved?

Discrepancies often stem from:

  • Model systems : In vitro studies show alloDCA inhibits lipid absorption, while in vivo rodent models with high-fat diets report mixed effects due to host-microbe interactions .
  • Methodological variables : Differences in bacterial strain specificity (e.g., C. hylemonae vs. C. scindens) or bile acid extraction protocols (e.g., TLC vs. solid-phase extraction). Resolving these requires:

  • Multi-omics integration : Pair metabolomic data with metatranscriptomics to link microbial activity to alloDCA levels .
  • Standardized protocols : Adopt consensus methods from journals like Journal of Lipid Research for bile acid quantification .

Q. What are the implications of alloDCA’s planar stereochemistry for its biological activity?

The 5α configuration alters membrane interactions compared to 5β bile acids:

  • Aggregation behavior : Dynamic light scattering (DLS) and chemometric analyses reveal alloDCA forms smaller micelles, affecting its solubility and cytotoxicity in hepatic cell lines .
  • Receptor binding : Molecular docking simulations show reduced affinity for farnesoid X receptor (FXR) compared to deoxycholic acid, suggesting distinct regulatory roles in bile acid homeostasis .

Q. Methodological Best Practices

  • Sample preparation : Use anaerobic chambers for microbial assays to prevent oxidation of bile acid intermediates .
  • Data validation : Cross-reference mass spectrometry results with synthetic standards and historical datasets (e.g., Human Metabolome Database) .
  • Ethical reporting : Disclose limitations in stereochemical identification when relying solely on LC-MS without NMR confirmation .

Propriétés

IUPAC Name

(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGVEGMKQFWNSR-WFTUMUMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259147
Record name (3α,5α,12α)-3,12-Dihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-55-6
Record name (3α,5α,12α)-3,12-Dihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3α,5α,12α)-3,12-Dihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Allodeoxycholic acid
Allodeoxycholic acid
Allodeoxycholic acid
Allodeoxycholic acid
Allodeoxycholic acid
Allodeoxycholic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.